molecular formula C8H6F3NO2 B1394836 2-(4-(Trifluoromethyl)pyridin-2-yl)acetic acid CAS No. 1000515-78-5

2-(4-(Trifluoromethyl)pyridin-2-yl)acetic acid

Cat. No. B1394836
CAS RN: 1000515-78-5
M. Wt: 205.13 g/mol
InChI Key: BVLVCJRDGKYAOK-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethyl)pyridin-2-yl)acetic acid is a chemical compound with the molecular formula C8H6F3NO2. It has a molecular weight of 205.14 . The IUPAC name for this compound is [2-(trifluoromethyl)-4-pyridinyl]acetic acid . It is typically stored at room temperature .


Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of research in the field of medicinal chemistry . For instance, N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid and a series of its ester and amide derivatives were synthesized and evaluated for their in vitro cytotoxic activity against human cancer cells .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring substituted with a trifluoromethyl group and an acetic acid group . The InChI code for this compound is 1S/C8H6F3NO2/c9-8(10,11)6-3-5(1-2-12-6)4-7(13)14/h1-3H,4H2,(H,13,14) .


Physical And Chemical Properties Analysis

This compound is a solid compound . The presence of a fluorine atom and a carbon-containing pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Quantum Chemical Investigations

  • Density Functional Theory (DFT) Studies : DFT and quantum chemical calculations, along with thermodynamic parameters of various compounds including 2-(pyridin-4-yl-ethyl]thio}acetic acid (PTA), have been investigated, providing insights into their electronic properties like HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) energies (Bouklah et al., 2012).

Structural Studies

  • Crystal Structure Analysis : Investigations into the crystal structures of compounds related to 2-(4-(Trifluoromethyl)pyridin-2-yl)acetic acid, such as fluroxypyr and triclopyr, have been conducted. These studies provide valuable information on molecular interactions and bonding configurations (Park et al., 2016); (Cho et al., 2014).

Synthesis and Functionalization

  • Synthesis of Derivatives : Novel routes for synthesizing 2-trifluoromethyl-nicotinic acid derivatives, involving the synthesis of the pyridine ring, have been developed. These compounds are key intermediates in the manufacture of certain inhibitors (Kiss et al., 2008).
  • Metalation and Functionalization : Research shows selective metalation and subsequent functionalization of 2-(trifluoromethyl)pyridine, which can be carboxylated or otherwise functionalized at different positions. This has significant implications for preparing various carboxylic acid derivatives (Schlosser & Marull, 2003).

Catalytic Applications

  • Catalytic Reactions : Certain derivatives of 2-(trifluoromethyl)pyridine have been used as catalysts in reactions like the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water, demonstrating their potential in catalysis (Xie et al., 2014).

Luminescent Materials

  • Electrophosphorescence : Compounds like 2-(9,9-diethylfluoren-2-yl)-5-trifluoromethylpyridine iridium complexes have been synthesized, showing potential as emitters in electrophosphorescent devices. Their high efficiencies and slow decay rates against current densities indicate their applicability in device applications (Zhang et al., 2010).

Antimycobacterial Activity

  • Synthesis and Screening of Derivatives : Derivatives of 2-(trifluoromethyl)pyridine have been synthesized and tested for in vitro antimycobacterial activity, showing potential in medicinal chemistry (Mamolo et al., 2001).

Corrosion Inhibition

  • Steel Corrosion Inhibition : Research indicates that certain pyridine derivatives, like [(2-pyridin-4-ylethyl)thio]acetic acid, are effective corrosion inhibitors for steel in acidic environments (Bouklah et al., 2005).

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives, including 2-(4-(Trifluoromethyl)pyridin-2-yl)acetic acid, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-[4-(trifluoromethyl)pyridin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)5-1-2-12-6(3-5)4-7(13)14/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLVCJRDGKYAOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694921
Record name [4-(Trifluoromethyl)pyridin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000515-78-5
Record name [4-(Trifluoromethyl)pyridin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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